Qlaira

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

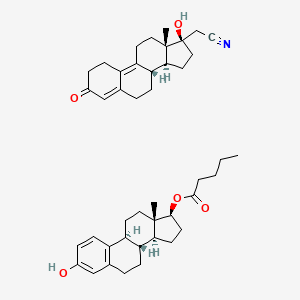

Qlaira, also known as this compound, is a useful research compound. Its molecular formula is C43H57NO5 and its molecular weight is 667.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Management of Dysfunctional Uterine Bleeding (DUB)

One of the significant applications of Qlaira is in the treatment of dysfunctional uterine bleeding. Clinical studies have demonstrated that this compound effectively reduces heavy menstrual bleeding and improves quality of life for women suffering from DUB.

Key Findings from Clinical Trials:

- In a study involving 421 women, those treated with this compound showed a complete relief of DUB symptoms in 29% of cases compared to only 2% in the placebo group (p < 0.0001) .

- The mean decrease in menstrual blood loss was significantly greater in the this compound group (-452.16 mL) compared to placebo (-79.471 mL), with a mean difference of -372.69 mL (p < 0.0001) .

| Study Parameter | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| Complete symptom relief (%) | 29 | 2 | <0.0001 |

| Mean blood loss (mL) | -452.16 | -79.471 | <0.0001 |

Endometrial Preparation for Surgery

This compound is also utilized for endometrial preparation prior to surgical procedures, such as hysteroscopic polypectomy. Research indicates that administering this compound ten days before surgery effectively prepares the endometrium, improving surgical outcomes .

Safety and Efficacy

The safety profile of this compound has been extensively reviewed. Adverse effects are generally mild, with common side effects including headache, nausea, and breast tenderness. However, serious risks associated with hormonal contraceptives, such as venous thromboembolism, must be considered.

Efficacy Insights:

- This compound has been shown to have a favorable impact on iron metabolism parameters, such as increased hemoglobin and ferritin levels compared to placebo groups .

- The product's formulation results in lower hepatic effects compared to traditional COCs containing synthetic estrogens .

Case Studies

Several case studies highlight the effectiveness of this compound in diverse patient populations:

Case Study 1: Young Women with DUB

A cohort of young women experiencing heavy menstrual bleeding was treated with this compound over six months. Results indicated a significant reduction in bleeding days and improved quality of life scores.

Case Study 2: Pre-Surgical Endometrial Preparation

A group of women undergoing hysteroscopic procedures were administered this compound for ten days prior to surgery. The outcomes showed improved endometrial conditions conducive to successful surgical interventions.

Propiedades

Número CAS |

307334-58-3 |

|---|---|

Fórmula molecular |

C43H57NO5 |

Peso molecular |

667.9 g/mol |

Nombre IUPAC |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate;2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

InChI |

InChI=1S/C23H32O3.C20H25NO2/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;12,17-18,23H,2-10H2,1H3/t18-,19-,20+,21+,23+;17-,18+,19+,20-/m11/s1 |

Clave InChI |

LRHSUZNWLAJWRT-GAJBHWORSA-N |

SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |

SMILES isomérico |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C.C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O |

SMILES canónico |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |

Sinónimos |

estradiol valerate-dienogest |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.